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For researchers, scientists, and drug development professionals, a thorough understanding of

the thermodynamic and structural properties of mineral solid solutions is paramount. This guide

provides an objective comparison of experimental data validating the forsterite (Mg₂SiO₄) -

fayalite (Fe₂SiO₄) solid solution model, a cornerstone of Earth and materials science.

The olivine mineral group, with its principal end-members forsterite and fayalite, forms a

complete solid solution series, denoted as (Mg,Fe)₂SiO₄.[1][2] The continuous substitution of

magnesium (Mg²⁺) and iron (Fe²⁺) cations within the crystal lattice dictates the physical and

chemical properties of the resulting olivine.[1] Experimental validation of this model is crucial for

accurately predicting the behavior of these minerals in various geological and industrial

settings. This guide summarizes key experimental findings from calorimetric, X-ray diffraction,

and spectroscopic studies.

Thermodynamic Properties: A Calorimetric
Perspective
Calorimetry provides direct measurement of the thermodynamic mixing properties of the

forsterite-fayalite solid solution.[3] High-temperature solution calorimetry and low-temperature

heat-capacity measurements have been instrumental in determining the enthalpy, entropy, and

Gibbs free energy of mixing.

Early studies suggested that the forsterite-fayalite solid solution behaves almost ideally, with

small positive deviations from ideality.[3][4] High-temperature solution calorimetry experiments
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measured the enthalpies of solution for synthetic olivines, revealing small positive excess

enthalpies of mixing.[4] More recent calorimetric investigations have refined these

thermodynamic parameters, providing a more detailed understanding of the mixing behavior.

Property Method Key Findings Reference

Enthalpy of Mixing

(ΔHmix)

High-temperature

solution calorimetry in

Pb₂B₂O₅ melt at 970

K

Small positive

deviations from

ideality, asymmetric

towards the fayalite

end-member. Excess

enthalpies are

represented by Hxs =

2(1000 + 1000XFe)

XFeXMg.[4]

Wood and Kleppa

(1981)[4]

Heat Capacity (Cp)

and Entropy (S)

Low-temperature

heat-pulse calorimetry

(5 K to 300 K)

Sharp lambda-type

anomaly in fayalite-

rich compositions due

to a paramagnetic to

antiferromagnetic

transition. The Néel

temperature (TN)

decreases linearly

with increasing

forsterite content.[5]

The standard third-law

entropies for forsterite

and fayalite are in

excellent agreement

with previous data.[3]

Dachs et al. (2007)[3]

[5]

Excess Entropy of

Mixing (ΔSxs)

Calculated from low-

temperature heat

capacity data

The overall molar

excess entropy of

mixing is weakly

negative, suggesting

near-ideal entropy of

mixing behavior.[5]

Dachs et al. (2007)[5]
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Structural Properties: Insights from X-ray Diffraction
X-ray diffraction (XRD) is a powerful tool for determining the crystal structure and lattice

parameters of the forsterite-fayalite solid solution series. These studies have confirmed the

continuous nature of the solid solution and have provided valuable data on how the unit cell

dimensions and bulk modulus vary with composition.

Single-crystal X-ray diffraction studies at high pressures have been particularly important for

understanding the compressibility and elastic properties of olivine, which are crucial for

modeling the Earth's mantle.[6][7]

Property Method Key Findings Reference

Unit Cell Parameters
Single-crystal X-ray

diffraction

Unit cell parameters

vary linearly with

composition across

the solid solution

series.

Schwab and Küstner

(1977)[8]

Bulk Modulus (KT0)

High-pressure single-

crystal X-ray

diffraction using a

diamond-anvil cell

The isothermal bulk

modulus and its first

pressure derivative do

not show significant

variation for

compositions between

Fo₉₂Fa₈ and Fo₆₂Fa₃₈,

with KT0 = 124.7(9)

GPa and K' = 5.3(3).

[6][9] A slight increase

in bulk modulus is

observed with

increasing Fe content

from forsterite to

fayalite.[7]

Nestola et al. (2011)

[6][9], Angel et al.

(2018)[7]

Spectroscopic Analysis
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Infrared spectroscopy provides insights into the vibrational modes of the silicate tetrahedra and

the local environment of the cations within the olivine structure. Studies on the forsterite-

fayalite series have shown that the positions of vibrational bands shift in a near-linear fashion

with changing Fe content.[10] Furthermore, the broadening of certain spectral lines at

intermediate compositions is consistent with local strain heterogeneities arising from the size

difference between Mg²⁺ and Fe²⁺ cations.[10]

Experimental Protocols
A detailed understanding of the experimental methodologies is essential for evaluating the

validity and reliability of the presented data.

High-Temperature Solution Calorimetry
This technique involves dissolving a known amount of the synthetic olivine sample in a molten

lead borate (Pb₂B₂O₅) solvent at a constant high temperature (e.g., 970 K).[4] The heat change

associated with the dissolution process is measured using a calorimeter. By comparing the

heat of solution of the solid solution members with those of the pure end-members (forsterite

and fayalite), the enthalpy of mixing can be determined.[4]

Low-Temperature Heat-Pulse Calorimetry
For these experiments, small, milligram-sized synthetic olivine samples are used.[3][5] The

measurements are typically performed using a Physical Properties Measurement System

(PPMS).[3][5] The sample is cooled to a low temperature (e.g., 5 K), and then small, precise

amounts of heat (pulses) are applied. The resulting temperature increase is measured, allowing

for the determination of the heat capacity as a function of temperature.[3]

Single-Crystal X-ray Diffraction at High Pressure
In this method, a small, single crystal of olivine is placed in a diamond-anvil cell, which is

capable of generating extremely high pressures.[6][7] The crystal is then irradiated with a

monochromatic X-ray beam.[7] The diffraction pattern produced by the crystal is recorded on a

detector.[7] By analyzing the positions and intensities of the diffraction spots at different

pressures, the unit cell parameters and, consequently, the bulk modulus can be determined.[6]

[7]
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Logical Relationship of the Forsterite-Fayalite Solid
Solution
The relationship between the end-members and the solid solution can be visualized as a

continuous series where the properties are a function of the relative proportions of forsterite

and fayalite.

Forsterite
(Mg₂SiO₄)

Olivine Solid Solution
((Mg,Fe)₂SiO₄)

Mg²⁺ substitution

Fayalite
(Fe₂SiO₄)

Fe²⁺ substitution

Click to download full resolution via product page

Caption: Forsterite-Fayalite Solid Solution Model.

This guide provides a comparative overview of the experimental data that validates the

forsterite-fayalite solid solution model. The consistency across different experimental

techniques, including calorimetry, X-ray diffraction, and spectroscopy, strengthens the

understanding of this fundamental mineral series. The presented data and methodologies offer

a valuable resource for researchers in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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